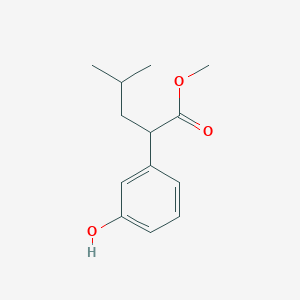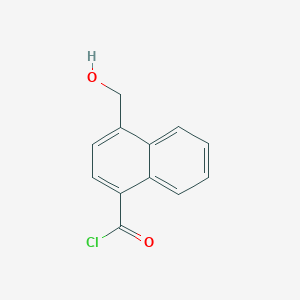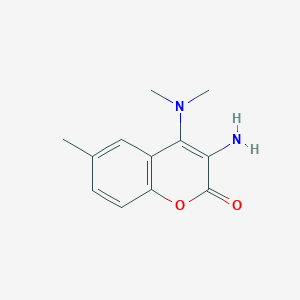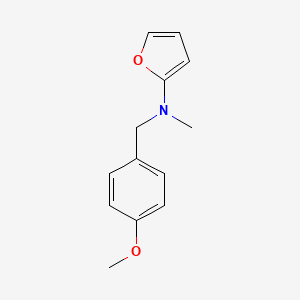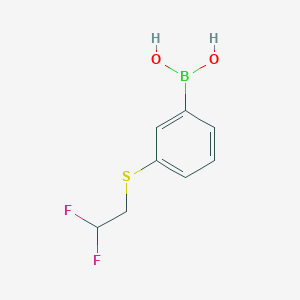![molecular formula C7H3ClF3N3 B11884660 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1260860-23-8](/img/structure/B11884660.png)
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 5th position on the triazolo[4,3-a]pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The general synthetic route includes the following steps:
Formation of Hydrazone Intermediate: The reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate forms a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the triazolo[4,3-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Applications De Recherche Scientifique
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.
Agricultural Chemistry: The compound is explored for its use as a fungicide and herbicide.
Material Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but lacks the trifluoromethyl group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with different biological activities.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine imparts unique chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its efficacy in medicinal and agricultural applications .
Propriétés
Numéro CAS |
1260860-23-8 |
|---|---|
Formule moléculaire |
C7H3ClF3N3 |
Poids moléculaire |
221.57 g/mol |
Nom IUPAC |
8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H |
Clé InChI |
CQAJJYYCVLXRTO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)




